(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

Physical Organic Chemistry Solid-State Characterization Procurement Specification

Researchers synthesizing curcumin analogs or dehydrozingerone derivatives often face unwanted side reactions with free phenolic hydroxyl groups. This para-acetoxy protected enone provides an orthogonal strategy, masking the phenol to ensure chemoselective transformations of the α,β-unsaturated ketone system under basic or nucleophilic conditions. - Serves as a stable, non-polar intermediate (XLogP3: 1.9, HBD: 0) compatible with moisture-sensitive reagents. - Validated precursor for bioactive thiosemicarbazone ligands (derived PT4ACT DPPH IC₅₀: 23.50 µg/mL). - Differentiates from the free phenol (CAS 3160-35-8) by eliminating hydrogen bond donor interference in catalytic cycles.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 41437-95-0
Cat. No. B12681766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
CAS41437-95-0
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)OC(=O)C
InChIInChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+
InChIKeyJFNKSNPDSGPDLG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one


(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (CAS 41437-95-0), systematically named [4-[(E)-3-oxobut-1-enyl]phenyl] acetate and also referred to as 4-acetoxybenzalacetone, is a para-substituted benzylideneacetone derivative belonging to the α,β-unsaturated ketone class. Its structure features a para-acetoxy substituent on the phenyl ring conjugated to an enone moiety, yielding the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g·mol⁻¹ [1]. The compound is commercially available as a yellow to colorless solid with a reported melting point of 77–80 °C (lit.) . Its primary differentiation lies in the acetoxy protecting group at the para position, which distinguishes it from the free phenolic analog 4-(4-hydroxyphenyl)-3-buten-2-one and enables its utility as a stable, protected intermediate in multi-step synthetic sequences.

Why Generic Substitution Is Scientifically Unsound


Interchanging (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one with a close analog such as the 4-hydroxy derivative (CAS 3160-35-8) or benzylideneacetone (CAS 1896-62-4) is not straightforward because the para-acetoxy substituent fundamentally alters both physicochemical properties and synthetic compatibility. The acetoxy group eliminates the hydrogen bond donor capacity present in the phenolic analog, reducing polarity and modifying chromatographic behavior, solubility, and melting point [1]. In synthetic applications, the acetoxy moiety serves as a protecting group that masks the phenolic hydroxyl, preventing undesired side reactions during transformations of the enone system and enabling selective deprotection at a later stage — a strategic advantage that is absent in the free phenol. Procurement decisions must therefore be guided by the intended downstream chemistry rather than by structural similarity alone.

Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Depression vs. 4-Hydroxy Analog

The acetoxy derivative exhibits a substantially lower melting point (77–80 °C) compared to its free phenolic counterpart 4-(4-hydroxyphenyl)-3-buten-2-one (104–111 °C), a difference of approximately 27–31 °C . This depression is consistent with the loss of intermolecular hydrogen bonding networks present in the phenol and translates into practical advantages in laboratory handling, melting-based purification, and formulation workflows where lower processing temperatures are preferred.

Physical Organic Chemistry Solid-State Characterization Procurement Specification

Hydrogen Bond Donor Elimination and Lipophilicity Shift

The target compound has a computed XLogP3 of 1.9 and zero hydrogen bond donors (HBD = 0), whereas the 4-hydroxy analog (CAS 3160-35-8) possesses one hydrogen bond donor (phenolic OH) and a lower computed logP (~1.7) [1][2]. This difference translates into predictably higher retention on reversed-phase HPLC columns and altered solubility profiles in organic solvents, which are critical factors when the compound is used as an analytical standard or in purification-intensive synthetic routes.

Chromatography Solubility Physicochemical Profiling

One-Step Quantitative Synthesis via Vilsmeier Conditions

A published protocol demonstrates the one-step synthesis of (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one from 4-hydroxybenzaldehyde using adapted Vilsmeier conditions, achieving quantitative yield and full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. For laboratories with appropriate capabilities, this synthetic accessibility can reduce reliance on commercial sourcing and enable in-house preparation at scale, a consideration less applicable to more complex or multi-step analog syntheses.

Synthetic Methodology Process Chemistry Cost-Efficiency

Thiosemicarbazone Antioxidant Activity vs. Metal Complex

The thiosemicarbazone derivative (PT4ACT) synthesized from 4-(4-acetoxyphenyl)butan-2-one demonstrated an IC₅₀ of 23.50 µg/mL in the DPPH radical scavenging assay, outperforming its Cu(II) metal complex (IC₅₀ = 47.22 µg/mL) by approximately two-fold [1]. While this data pertains to the derivative rather than the parent compound, it establishes the acetoxyphenyl-butanone scaffold as a productive starting material for generating bioactive molecules with measurable antioxidant capacity, a property not inherent to the underivatized acetoxy compound.

Medicinal Chemistry Antioxidant Assay Schiff Base Chemistry

Recommended Application Scenarios


Protected Intermediate for Multi-Step Synthesis

The acetoxy group serves as a masked phenol that can be selectively deprotected after transformations of the enone system are complete. This orthogonality is critical when synthesizing curcumin analogs, raspberry ketone derivatives, or dehydrozingerone-type structures where the free phenol would otherwise participate in unwanted side reactions. Researchers should procure this compound when the synthetic route requires an enone that tolerates basic or nucleophilic conditions incompatible with a free phenolic hydroxyl group [1]. The absence of a hydrogen bond donor (HBD = 0) further ensures that the compound does not interfere with moisture-sensitive reagents or hydrogen bond-dependent catalytic cycles [1].

Non-Polar Standard for Reversed-Phase HPLC

With a computed XLogP3 of 1.9 and zero hydrogen bond donors, (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one is a suitable non-polar reference standard for reversed-phase HPLC method development, particularly when the analyte panel includes structurally related acetoxy-protected intermediates. Its chromatographic behavior will differ predictably from the more polar 4-hydroxy analog (XLogP3 ≈ 1.7, HBD = 1), making it the correct reference standard for monitoring reactions involving the protected form rather than the free phenol [1][2].

Thiosemicarbazone Ligand Synthesis and Bioactivity Screening

The compound serves as a carbonyl precursor for condensation with thiosemicarbazides to yield thiosemicarbazone ligands. Published data confirm that the resulting thiosemicarbazone (PT4ACT) possesses measurable DPPH radical scavenging activity (IC₅₀ = 23.50 µg/mL), and that subsequent metal complexation modulates this activity (Cu(II) complex IC₅₀ = 47.22 µg/mL) [1]. Laboratories engaged in metallodrug discovery or Schiff base chemistry should procure this acetoxy ketone as a validated starting material for generating libraries of biologically active thiosemicarbazone-metal complexes.

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